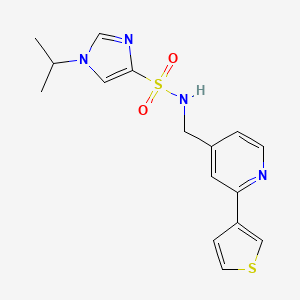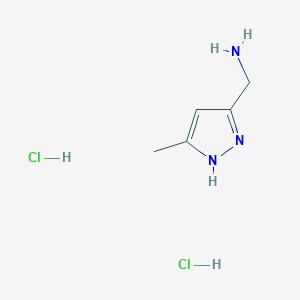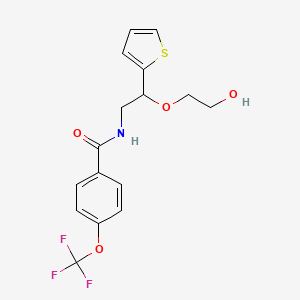
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide, also known as TH-302, is a promising anticancer drug that is currently in clinical trials. It is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. Once activated, it forms a DNA crosslink, leading to cell death.
Wissenschaftliche Forschungsanwendungen
Thiophene Derivatives in Heterocyclic Synthesis
Thiophene derivatives, including those similar to the compound of interest, play a crucial role in heterocyclic synthesis. Their reactivity towards a variety of nitrogen nucleophiles has been investigated, yielding derivatives like pyrazole, isoxazole, and pyrimidine, which are critical in developing new pharmaceuticals and materials (Mohareb et al., 2004).
Fluorinated Monomers for Polysiloxanes
Research into fluorinated compounds, akin to the one , has led to the development of fluorinated monomers for use in side chain liquid crystalline polysiloxanes. These monomers exhibit high smectogen properties, indicating their potential in creating advanced materials with specific thermal and optical characteristics (Bracon et al., 2000).
Organogels Based on Perylenetetracarboxylic Diimides
Compounds with structures related to N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide have been used to create organogels. These organogels, based on amphiphilic perylenetetracarboxylic diimides, show potential for applications in optoelectronics and sensors due to their fluorescent properties and the ability to form stable gels in various solvents (Wu et al., 2011).
Synthesis and Characterization of Poly(arylene ether amide)s
The synthesis and characterization of new poly(arylene ether amide)s with trifluoromethyl groups highlight the importance of incorporating elements like trifluoromethyl into polymers. These compounds have shown promising properties, such as high glass transition temperatures and solubility in common organic solvents, making them suitable for advanced material applications (Lee & Kim, 2002).
Antipathogenic Activity of Thiourea Derivatives
Thiourea derivatives, which share structural motifs with the compound , have been synthesized and evaluated for their antipathogenic activity. These compounds have shown significant effects against bacteria known for their ability to grow in biofilms, suggesting potential for the development of new antimicrobial agents (Limban et al., 2011).
Eigenschaften
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO4S/c17-16(18,19)24-12-5-3-11(4-6-12)15(22)20-10-13(23-8-7-21)14-2-1-9-25-14/h1-6,9,13,21H,7-8,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMSNQYJJPGVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

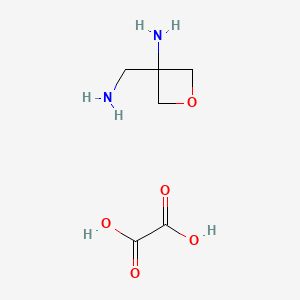



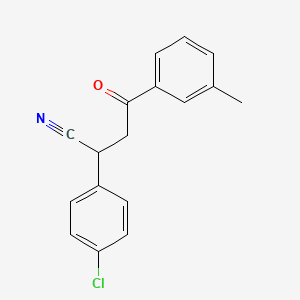
![[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanol;hydrochloride](/img/structure/B2774922.png)
![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide](/img/structure/B2774925.png)
![5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2774927.png)
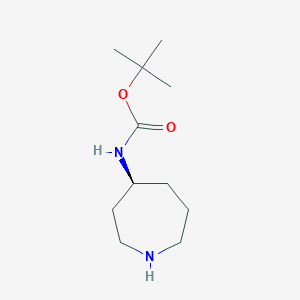
![N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2774929.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)naphthalene-2-sulfonamide](/img/structure/B2774931.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2774932.png)
